(Z)-MDL 105519: A Technical Guide to its Mechanism of Inaction as a Glycine Site NMDA Receptor Antagonist
(Z)-MDL 105519: A Technical Guide to its Mechanism of Inaction as a Glycine Site NMDA Receptor Antagonist
This technical guide provides an in-depth overview of the mechanism of inaction of (Z)-MDL 105519, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist binding site. This document is intended for researchers, scientists, and drug development professionals engaged in the study of NMDA receptor pharmacology and related therapeutic areas.
Core Mechanism of Inaction
(Z)-MDL 105519 functions as a competitive antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor. The activation of the NMDA receptor, a crucial component in excitatory neurotransmission, requires the binding of both glutamate to its recognition site and a co-agonist, typically glycine or D-serine, to the glycine modulatory site. By binding to this glycine site with high affinity, (Z)-MDL 105519 prevents the binding of the endogenous co-agonists. This allosteric inhibition results in the NMDA receptor channel remaining in a closed or non-conducting state, even in the presence of glutamate. Consequently, the influx of calcium ions (Ca²⁺) through the channel is blocked, leading to a reduction in NMDA receptor-mediated neuronal excitation. This mechanism underlies the observed anticonvulsant and anxiolytic properties of the compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for (Z)-MDL 105519, providing insights into its binding affinity, antagonist potency, and receptor density in relevant biological preparations.
Table 1: Binding Affinity of (Z)-MDL 105519
| Parameter | Value | Species | Tissue/Cell Line | Radioligand | Reference |
| Ki | 10.9 nM | Rat | Brain membranes | [³H]glycine | [1] |
| Kd | 3.77 nM | Rat | Brain membranes | [³H]MDL 105519 | [2][3] |
| Kd | 1.8 nM | Rat | Homomeric NR1a receptors in CHO-K1 cells | [³H]MDL 105519 | [4] |
| Kd | 3.73 ± 0.43 nM | Pig | Cortical brain membranes | [³H]MDL 105519 | [5] |
Table 2: Receptor Binding Density (Bmax) for [³H]MDL 105519
| Bmax | Species | Tissue/Cell Line | Reference |
| 12.1 pmol/mg protein | Rat | Brain membranes | |
| 370 fmol/mg protein | Rat | Homomeric NR1a receptors in CHO-K1 cells | |
| 3030 ± 330 fmol/mg protein | Pig | Cortical brain membranes |
Table 3: Antagonist Activity of (Z)-MDL 105519
| Assay | IC50 | Species | Preparation | Notes |
| Inhibition of NMDA-induced currents | 0.14 - 13.8 µM | Rat | Cultured hippocampal neurons | Antagonism was typical for glycine site antagonists. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay for [³H]MDL 105519
This protocol describes the determination of the binding affinity (Kd) and receptor density (Bmax) of [³H]MDL 105519 in rat brain membranes.
Materials:
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[³H]MDL 105519 (radioligand)
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Unlabeled (Z)-MDL 105519
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Rat brain tissue
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Binding buffer: 50 mM Tris-HCl, pH 7.4
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Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
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Glass fiber filters (e.g., Whatman GF/B)
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Scintillation cocktail
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Scintillation counter
Procedure:
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Membrane Preparation: Homogenize rat brain tissue in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh binding buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
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Binding Assay:
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For saturation binding experiments, set up a series of tubes containing a fixed amount of membrane protein (e.g., 100 µg) and increasing concentrations of [³H]MDL 105519.
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For determination of non-specific binding, include a parallel set of tubes containing a high concentration of unlabeled (Z)-MDL 105519 (e.g., 10 µM).
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Incubate the tubes at room temperature for 60 minutes to reach equilibrium.
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-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through glass fiber filters under vacuum. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the specific binding data using non-linear regression analysis (e.g., Scatchard plot) to determine the Kd and Bmax values.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the procedure for measuring the inhibitory effect of (Z)-MDL 105519 on NMDA-induced currents in cultured rat hippocampal neurons.
Materials:
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Cultured rat hippocampal neurons
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External solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 25 HEPES, 10 glucose, pH 7.4.
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Internal solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
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NMDA
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Glycine
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(Z)-MDL 105519
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Patch-clamp amplifier and data acquisition system
Procedure:
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Cell Preparation: Place a coverslip with cultured hippocampal neurons in the recording chamber and perfuse with external solution.
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Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
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Whole-Cell Recording:
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Establish a gigaohm seal between the patch pipette and the membrane of a neuron.
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Rupture the membrane patch to achieve the whole-cell configuration.
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Clamp the neuron at a holding potential of -60 mV.
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Drug Application:
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Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the neuron to elicit an inward current.
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After establishing a stable baseline response, co-apply (Z)-MDL 105519 at various concentrations with NMDA and glycine.
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-
Data Acquisition and Analysis: Record the NMDA-induced currents before and after the application of (Z)-MDL 105519. Measure the peak amplitude of the inward current. Plot the percentage inhibition of the NMDA-induced current against the concentration of (Z)-MDL 105519 to determine the IC50 value.
Measurement of cGMP Accumulation
This protocol describes the measurement of the inhibitory effect of (Z)-MDL 105519 on NMDA-stimulated cyclic GMP (cGMP) accumulation in rat cerebellar slices.
Materials:
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Rat cerebellum
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Krebs-bicarbonate buffer
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NMDA
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(Z)-MDL 105519
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cGMP radioimmunoassay (RIA) kit
Procedure:
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Slice Preparation: Prepare 350 µm thick slices of rat cerebellum using a tissue chopper.
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Incubation: Pre-incubate the slices in oxygenated Krebs-bicarbonate buffer for 60 minutes at 37°C.
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Drug Treatment:
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Incubate the slices with various concentrations of (Z)-MDL 105519 for 15 minutes.
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Stimulate the slices with NMDA (e.g., 100 µM) for 10 minutes.
-
-
Termination and Extraction: Terminate the reaction by adding ice-cold trichloroacetic acid. Homogenize the slices and centrifuge to remove the protein precipitate. Extract the supernatant containing cGMP with water-saturated ether.
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Quantification: Measure the cGMP concentration in the aqueous extracts using a cGMP RIA kit according to the manufacturer's instructions.
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Data Analysis: Express the results as a percentage of the NMDA-stimulated cGMP accumulation in the absence of the antagonist and calculate the IC50 value for (Z)-MDL 105519.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Mechanism of (Z)-MDL 105519 inaction at the NMDA receptor.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Logical relationship of (Z)-MDL 105519's antagonist action.
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel method using ambient glutamate for the electrophysiological quantification of extrasynaptic NMDA receptor function in acute brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
